molecular formula C12H17NO5S2 B2798377 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1009496-95-0

2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2798377
CAS No.: 1009496-95-0
M. Wt: 319.39
InChI Key: KMBCKRLSVPWYRV-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound characterized by its unique molecular structure, which includes a methoxybenzenesulfonamide group and a methylsulfanylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the preparation of the methoxybenzenesulfonamide core This can be achieved through the reaction of 2-methoxybenzenesulfonyl chloride with an appropriate amine under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its sulfonamide group, in particular, may be useful in designing new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid exerts its effects depends on its molecular targets and pathways. The sulfonamide group may interact with specific enzymes or receptors, leading to biological or chemical activity. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(4-Methoxybenzenesulfonamido)butanoic acid

  • 3-Hydroxy-2-(4-methoxybenzenesulfonamido)butanoic acid

  • Methyl 2-(4-methoxybenzenesulfonamido)propanoate

Uniqueness: 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid stands out due to its specific structural features, such as the presence of the methylsulfanyl group, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock even more uses for this intriguing compound.

Properties

IUPAC Name

2-[(2-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-10-5-3-4-6-11(10)20(16,17)13-9(12(14)15)7-8-19-2/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBCKRLSVPWYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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